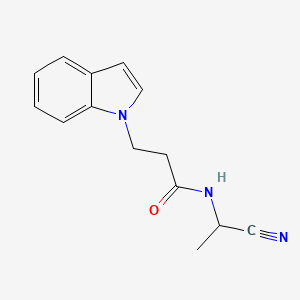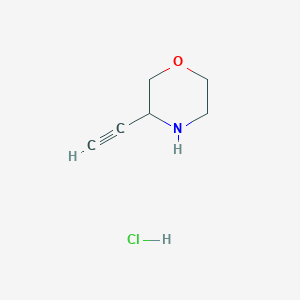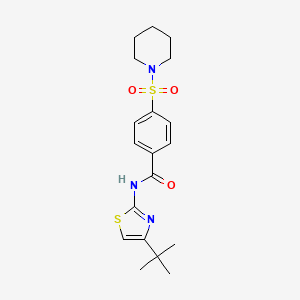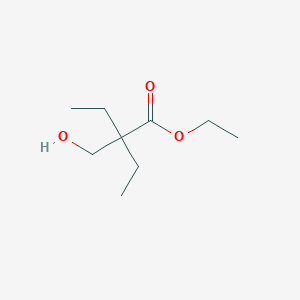
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide, also known as Indacaterol, is a novel bronchodilator drug used in the treatment of chronic obstructive pulmonary disease (COPD). It was first approved by the US Food and Drug Administration (FDA) in 2011 and is marketed under the brand name Onbrez Breezhaler. Indacaterol belongs to the class of long-acting beta-agonists (LABAs) and is administered via inhalation.
Mécanisme D'action
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide acts by binding to beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have several biochemical and physiological effects, including increased cAMP levels, decreased intracellular calcium levels, and decreased inflammatory cytokine production. These effects contribute to the bronchodilatory and anti-inflammatory properties of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is its long duration of action, which allows for once-daily dosing. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has a rapid onset of action, making it a useful tool for studying the effects of bronchodilators on lung function. However, the complex synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its high cost may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. One area of interest is the potential use of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide in combination with other drugs for the treatment of COPD. Another area of research is the development of new formulations of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide that may improve its efficacy and reduce its side effects. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its potential use in the treatment of other inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide involves the reaction of 1H-indole-1-carboxylic acid with ethyl chloroformate to form ethyl 1H-indole-1-carboxylate. This intermediate is then reacted with 3-aminopropionitrile to form N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is a complex process that requires careful optimization of reaction conditions and purification steps.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its effectiveness in improving lung function, reducing symptoms, and preventing exacerbations in patients with COPD. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have a faster onset of action and a longer duration of action compared to other LABAs.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(10-15)16-14(18)7-9-17-8-6-12-4-2-3-5-13(12)17/h2-6,8,11H,7,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFBFCNLFRQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)

![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)



![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)